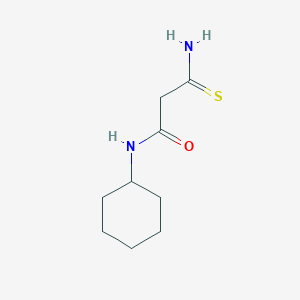
6-(Pyrrolidin-1-yl)nicotinic acid
描述
6-(Pyrrolidin-1-yl)nicotinic acid is a compound that is a part of a broader category of nicotinic acid derivatives. Nicotinic acid is a pyridine carboxylic acid, known for its role as an essential nutrient and its medical applications.
Synthesis Analysis
The synthesis of nicotinic acid derivatives often involves complex chemical reactions. For instance, nicotinium sulfate, a related compound, is synthesized from tobacco-extracted nicotine using sulfuric acid, highlighting a method of converting a toxic alkaloid into a useful compound (Tamaddon & Azadi, 2017). Another study describes the practical synthesis of a pharmaceutical intermediate similar to 6-(Pyrrolidin-1-yl)nicotinic acid, involving palladium-catalyzed cyanation/reduction sequences and selective chlorination (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is characterized by the presence of the pyridine ring and various substituents. For example, studies have reported the structure of nicotinic acid derivatives using techniques like NMR, FT-IR, and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).
Chemical Reactions and Properties
Nicotinic acid derivatives are involved in various chemical reactions, depending on their structure and substituents. For example, nicotinium methane sulfonate, a related compound, shows catalytic activity in the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018). Another study describes the interaction of Cu(II) complexes with nicotinic acid, showcasing its chemical behavior (Papanikolaou et al., 2006).
Physical Properties Analysis
The physical properties of 6-(Pyrrolidin-1-yl)nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For instance, the crystal structure of certain nicotinic acid derivatives is analyzed using X-ray diffraction, providing insights into their physical properties (Zhu, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 6-(Pyrrolidin-1-yl)nicotinic acid, can be understood through studies of similar compounds. For example, a study on the efficient synthesis of nicotinic acid derivatives reveals insights into their chemical reactivity and potential applications (Kiss et al., 2008).
科学研究应用
Synthesis and Pseudopeptide Development
6-(Pyrrolidin-1-yl)nicotinic acid is involved in the synthesis of nicotinic acid-based amino acid units, particularly those bearing an amidoxime function on the pyridine ring. This process is significant for the development of pseudopeptides, which have potential applications in various fields including medicinal chemistry and biochemistry. An example is the coupling of 2-cyanonicotinic acid with methyl esters of L-α-amino acids, leading to 2-cyanopyridin-3-yl-containing pseudopeptides (Ovdiichuk et al., 2015).
Thioanalogues of Nicotine Analogues
Research has been conducted on thioanalogues of N-1-methylanabasine and nicotine, involving compounds structurally similar to 6-(Pyrrolidin-1-yl)nicotinic acid. These compounds are synthesized using Lawesson’s reagent and studied for their spectral characteristics and structures, contributing to a deeper understanding of nicotine analogues (Wojciechowska-Nowak et al., 2011).
Conversion to Protic Ionic Liquid
6-(Pyrrolidin-1-yl)nicotinic acid-related compounds have been converted into protic ionic liquids for use as catalysts. For example, nicotinium sulfate, derived from nicotine (which contains the pyrrolidine moiety), serves as a biocompatible catalyst for selective acetylation of amines. Such transformations highlight the versatility of nicotinic acid derivatives in green chemistry applications (Tamaddon & Azadi, 2017).
Industrial Applications
6-(Pyrrolidin-1-yl)nicotinic acid and its derivatives have potential industrial applications, especially in the production of nicotinic acid. Methods for producing nicotinic acid from commercially available raw materials, focusing on ecological and industrially viable approaches, are of significant interest. This reflects the broader application of nicotinic acid derivatives in industrial chemistry (Lisicki et al., 2022).
Inhibition of Carbonic Anhydrase III
Nicotinic acid and its analogues, such as 6-substituted nicotinic acid analogs, have been studied as inhibitors of carbonic anhydrase III (CAIII), a pharmacological target for dyslipidemia and cancer progression. The activity of these compounds against CAIII highlights their potential therapeutic applications (Mohammad et al., 2017).
属性
IUPAC Name |
6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURIZRKTAXJRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353315 | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-yl)nicotinic acid | |
CAS RN |
210963-95-4 | |
| Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

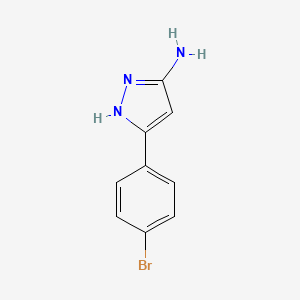


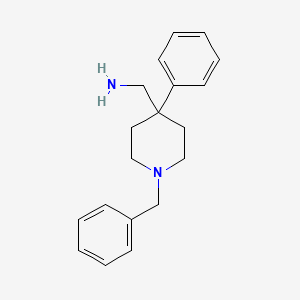
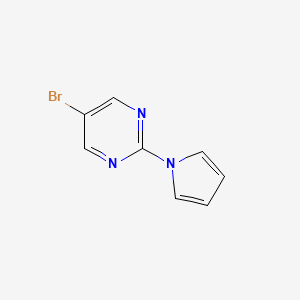
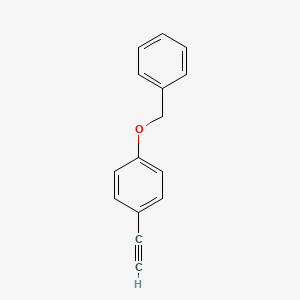
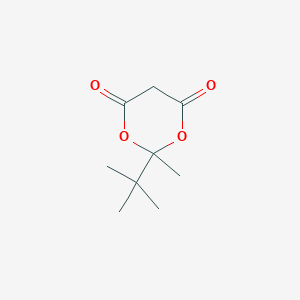
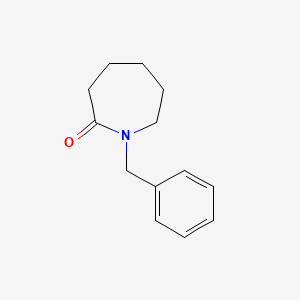

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)


